molecular formula C6H6N4S B2693172 5-Thiophen-2-ylmethyl-2H-tetrazole CAS No. 120855-12-1

5-Thiophen-2-ylmethyl-2H-tetrazole

Cat. No. B2693172
CAS RN: 120855-12-1
M. Wt: 166.2
InChI Key: BFCXMQOUSDALQE-UHFFFAOYSA-N
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Description

5-Thiophen-2-ylmethyl-2H-tetrazole is a chemical compound with the molecular formula C6H6N4S . It is also known by other names such as 2H-tetrazole, 5-(2-thienylmethyl)-, and AKOS B020832 .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest due to their diverse biological applications. Various synthetic approaches have been used, including the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a tetrazole ring via a methylene bridge . The molecular weight of this compound is 166.2 .

Scientific Research Applications

Photophysical Properties and Material Engineering

5-Thiophen-2-ylmethyl-2H-tetrazole derivatives have been explored in the design of luminescent organic materials, demonstrating solid-state red emission, positive solvatochromism, large Stokes shifts, and aggregation-induced emission (AIE) behavior. These properties make them suitable for applications in optoelectronics and as fluorescent markers. The unique photophysical characteristics of these materials have been supported by crystal structure analysis, computational studies, and molecular dynamics simulations, highlighting their potential in creating multifunctional materials for advanced technological applications (Radhakrishnan & Sreejalekshmi, 2016).

Molecular Engineering and Optoelectronics

Further research into this compound has expanded its utility in molecular engineering, particularly in the field of optoelectronics. Through a transition metal-free synthesis approach, this core has shown vast potential in the modulation of HOMO-LUMO energy levels by varying peripheral donor/acceptor groups. This adaptability allows for the precise engineering of materials' electronic properties, making it a valuable tool in the development of new optoelectronic devices (Radhakrishnan & Sreejalekshmi, 2016).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory potentials of this compound derivatives have been explored through the synthesis and evaluation of novel compounds. These studies demonstrate the broad spectrum of activity against various bacterial strains, including resistant hospital isolates, and suggest mechanisms of action through molecular docking studies. The promising results indicate these compounds' potential as leads for the development of new antimicrobial and anti-inflammatory agents, addressing the urgent need for novel therapeutics in the fight against drug-resistant bacteria (Kumbar et al., 2018).

Corrosion Inhibition

Research into the application of thiophene derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors for metals in aggressive environments. These compounds exhibit high inhibition efficiency through the formation of protective layers on metal surfaces, suggesting their potential use in industrial applications to prevent corrosion-related damages. The effectiveness of these inhibitors is supported by a combination of electrochemical techniques, surface characterization, and theoretical studies, offering insights into their mechanism of action and providing a basis for the development of new corrosion protection strategies (Arrousse et al., 2022).

properties

IUPAC Name

5-(thiophen-2-ylmethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-2-5(11-3-1)4-6-7-9-10-8-6/h1-3H,4H2,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXMQOUSDALQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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